molecular formula C22H21N3O3 B4420487 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B4420487
M. Wt: 375.4 g/mol
InChI Key: VSPJURKHZQRADN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the 1-methyl group. The next step involves the formation of the acetamide linkage with the phenyl group substituted with pyrrolidin-1-ylcarbonyl. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
  • 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(morpholin-1-ylcarbonyl)phenyl]acetamide

Uniqueness

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is unique due to the presence of the pyrrolidin-1-ylcarbonyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-2-oxo-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24-14-18(17-6-2-3-7-19(17)24)20(26)21(27)23-16-10-8-15(9-11-16)22(28)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPJURKHZQRADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide
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2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

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